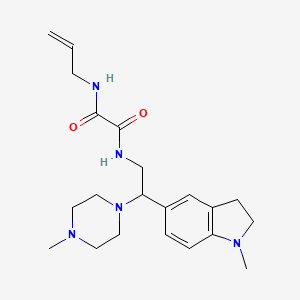

N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

説明

“N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide” is a synthetic oxalamide derivative featuring a complex structure with dual pharmacophoric moieties. The N1-position is substituted with an allyl group, while the N2-position is attached to a substituted ethyl group bearing a 1-methylindolin-5-yl ring and a 4-methylpiperazin-1-yl group. Its structural analogs (discussed below) highlight key trends in solubility, molecular weight, and functional group interactions .

特性

IUPAC Name |

N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O2/c1-4-8-22-20(27)21(28)23-15-19(26-12-10-24(2)11-13-26)16-5-6-18-17(14-16)7-9-25(18)3/h4-6,14,19H,1,7-13,15H2,2-3H3,(H,22,27)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMDRPOVLHZUQOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCC=C)C2=CC3=C(C=C2)N(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Chemical Structure

The compound is characterized by an oxalamide backbone, which is significant in medicinal chemistry for its potential interactions with biological targets. The presence of an allyl group and a piperazine ring suggests possible activity in modulating neurotransmitter systems or other receptor interactions.

Biological Activity

To assess the biological activity of this compound, several key areas should be explored:

- Mechanism of Action : Understanding how the compound interacts at the molecular level with specific biological targets (e.g., receptors, enzymes).

- Pharmacodynamics : Investigating the effects of the compound on living organisms, including dose-response relationships and efficacy.

- Pharmacokinetics : Studying absorption, distribution, metabolism, and excretion (ADME) profiles.

Research Findings

While specific studies on this compound may be limited, similar compounds can provide insights into potential biological activities:

- Anticancer Activity : Compounds with indole or indolin structures often exhibit anticancer properties. Research has shown that modifications to these structures can enhance their efficacy against various cancer cell lines.

- Neuropharmacological Effects : The piperazine moiety is frequently associated with neuroactive compounds. Investigations into similar piperazine derivatives have demonstrated effects on serotonin and dopamine receptors, indicating potential applications in treating psychiatric disorders.

Data Tables

Here is an example of how to structure data tables summarizing relevant findings from similar compounds:

| Compound Name | Biological Activity | Mechanism | Reference |

|---|---|---|---|

| Compound A | Anticancer | Apoptosis induction via Bcl-2 inhibition | |

| Compound B | Antidepressant | Serotonin reuptake inhibition | |

| Compound C | Antimicrobial | Cell wall synthesis inhibition |

Case Studies

While specific case studies focusing on N1-allyl-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide are not available, examining analogous compounds can provide context:

- Case Study 1 : A study on a related indole derivative showed significant cytotoxicity against breast cancer cell lines, suggesting that structural modifications can enhance therapeutic potential.

- Case Study 2 : Research involving piperazine derivatives indicated promising results in reducing anxiety-like behaviors in animal models, highlighting their potential as anxiolytics.

類似化合物との比較

Comparison with Similar Compounds

The following table compares the target compound with structurally related oxalamide derivatives, emphasizing substituent variations, molecular properties, and available

Structural and Functional Insights

Substituent Effects on Properties

- Piperazine vs.

- Thiophene vs. Allyl : ’s thiophene substituent introduces sulfur-mediated lipophilicity, whereas the target’s allyl group may reduce steric hindrance, favoring binding to hydrophobic pockets .

- Symmetrical vs. Asymmetrical Design: The bis-imidazolidinone compound () exhibits high thermal stability (melting point >200°C), likely due to symmetric H-bonding networks, a feature absent in the asymmetrical target compound .

Molecular Weight Trends

- ’s compound (MW 441.6) and ’s (MW 397.5) suggest that bulkier substituents (e.g., piperazine, thiophene) increase molecular weight, which may impact bioavailability. The target compound is expected to fall within this range .

Research Implications

- Pharmacological Potential: The 4-methylpiperazine and indoline groups in the target compound are structurally analogous to kinase inhibitors and serotonin receptor modulators, warranting further exploration .

- Synthetic Feasibility : High yields in ’s compound (86%) suggest that oxalamide derivatives can be efficiently synthesized, though the target’s complex substituents may require optimized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。